molecular formula C12H19N3O3 B13703185 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole

3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole

Cat. No.: B13703185
M. Wt: 253.30 g/mol
InChI Key: LAOZNPZNVHAIEH-UHFFFAOYSA-N
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Description

3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is a chemical compound that features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and an isoxazole ring with an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized and protected with a Boc group to prevent unwanted reactions during subsequent steps.

    Construction of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving appropriate precursors.

    Coupling of the Two Rings: The protected pyrrolidine and the isoxazole rings are coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The amino group on the isoxazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield N-oxides or other oxidized derivatives.

    Reduction: Can produce reduced forms of the compound with modified functional groups.

    Substitution: Results in substituted derivatives with new functional groups attached to the isoxazole ring.

Scientific Research Applications

3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Affecting their activity and leading to various biological effects.

    Modulate Signaling Pathways: Influencing cellular processes and responses.

    Interact with Nucleic Acids: Potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-Boc-3-pyrrolidinyl)-3-oxopropanoate
  • ®-2-(1-Boc-3-pyrrolidinyl)acetic Acid
  • 3-(1-Boc-3-pyrrolidinyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Uniqueness

3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is unique due to its combination of a protected pyrrolidine ring and an isoxazole ring with an amino group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-8(7-15)9-6-10(13)18-14-9/h6,8H,4-5,7,13H2,1-3H3

InChI Key

LAOZNPZNVHAIEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=C2)N

Origin of Product

United States

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